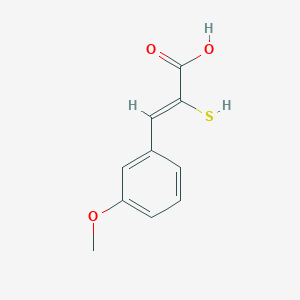

(Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid

Description

Properties

Molecular Formula |

C10H10O3S |

|---|---|

Molecular Weight |

210.25 g/mol |

IUPAC Name |

(Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid |

InChI |

InChI=1S/C10H10O3S/c1-13-8-4-2-3-7(5-8)6-9(14)10(11)12/h2-6,14H,1H3,(H,11,12)/b9-6- |

InChI Key |

WSOOHDJBPQFDJC-TWGQIWQCSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C(/C(=O)O)\S |

Canonical SMILES |

COC1=CC=CC(=C1)C=C(C(=O)O)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid typically involves the reaction of 3-methoxybenzaldehyde with thiol-containing compounds under specific conditions. One common method involves the use of a base-catalyzed reaction where 3-methoxybenzaldehyde is reacted with thioglycolic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of (Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding saturated acid.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antioxidant, or anti-inflammatory properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, (Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid is investigated for its potential use in the treatment of various diseases. Its ability to interact with biological targets and pathways makes it a promising compound for pharmaceutical research.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in the production of polymers, coatings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the methoxyphenyl group can interact with aromatic residues in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

Structural Analogs with Varying Substituent Positions

(a) Positional Isomer: (Z)-3-(4-Methoxyphenyl)-2-sulfanylprop-2-enoic Acid

- Key Differences : The methoxy group shifts from the meta (3-) to para (4-) position.

- Impact :

- Data: Property (Z)-3-(3-Methoxyphenyl)-2-sulfanylprop-2-enoic Acid (Z)-3-(4-Methoxyphenyl)-2-sulfanylprop-2-enoic Acid Molecular Formula C10H10O3S C10H10O3S Molecular Weight 210.25 g/mol 210.25 g/mol Substituent Position 3-Methoxy 4-Methoxy Potential Solubility Moderate (carboxylic acid group) Similar, but para-substitution may reduce steric hindrance

(b) Fluorinated Analog: (2Z)-3-(4-Fluorophenyl)-2-sulfanylprop-2-enoic Acid

- Key Differences : Methoxy replaced with fluorine (electron-withdrawing group).

- Impact :

- Data: Property (Z)-3-(3-Methoxyphenyl)-2-sulfanylprop-2-enoic Acid (2Z)-3-(4-Fluorophenyl)-2-sulfanylprop-2-enoic Acid Substituent 3-Methoxy 4-Fluoro Biological Relevance Not reported Enzyme inhibition via sulfanyl-metal interaction

Functional Group Variations: Esters vs. Carboxylic Acids

(a) Ethyl Esters: (E/Z)-3-(3-Methoxyphenyl)-2-butenoic Acid Ethyl Esters

- Key Differences : Sulfanyl (-SH) replaced with ethoxy group; carboxylic acid esterified.

- Impact :

- Data: Compound Yield (%) Key NMR Shifts (δ, ppm) (E)-3-(3-Methoxyphenyl)-2-butenoic acid ethyl ester 82 1.25 (t, CH3), 4.15 (q, OCH2) (Z)-3-(3-Methoxyphenyl)-2-butenoic acid ethyl ester 9 1.30 (t, CH3), 4.20 (q, OCH2)

(b) Carboxylic Acid Derivatives

- Comparison : The target compound’s free carboxylic acid enhances solubility in aqueous media compared to esters. For example, Letermovir (a quinazoline derivative with a 3-methoxyphenyl group) is poorly water-soluble, highlighting the role of larger hydrophobic structures .

Hydrogen Bonding and Crystal Packing

- Sulfanyl Group: The -SH group participates in hydrogen bonding, as seen in analogs like (2Z)-3-(4-fluorophenyl)-2-sulfanylprop-2-enoic acid, which forms stable enzyme complexes .

- Methoxy Group : In 3-O-feruloylquinic acid, the 3-methoxy-4-hydroxyphenyl group facilitates hydrogen bonding networks, suggesting that the absence of a hydroxyl group in the target compound may reduce such interactions .

Biological Activity

(Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid is an organic compound notable for its unique structural features, which include a conjugated double bond system and a thiol group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and therapeutic applications.

Structural Characteristics

The compound consists of:

- A prop-2-enoic acid backbone.

- A 3-methoxyphenyl substituent.

- A sulfanyl functional group.

These characteristics contribute to its reactivity and potential interactions within biological systems, making it a subject of various studies aimed at understanding its pharmacological properties.

Antioxidant Properties

Research indicates that (Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, which is a common pathway in many chronic diseases. Its anti-inflammatory effects may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes.

Antimicrobial Activity

Preliminary studies suggest that (Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid possesses antimicrobial properties. This activity could be beneficial in developing new antimicrobial agents against resistant strains of bacteria.

Synthesis Methods

The synthesis of (Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid can be achieved through several methods, emphasizing the importance of reaction conditions to optimize yield and purity. Common synthetic routes include:

- Michael Addition Reactions : Utilizing thiols and α,β-unsaturated carbonyl compounds.

- Condensation Reactions : Involving propanoic acid derivatives and methoxy-substituted phenols.

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of (Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methylthioacrylic Acid | Similar unsaturated acid structure | Antimicrobial properties |

| 3-Methoxybenzenesulfonamide | Contains methoxy and sulfonamide groups | Anti-inflammatory effects |

| 4-Thiophenylacrylic Acid | Thiophenyl substitution on an acrylic backbone | Antioxidant activity |

| 4-Methoxybenzenesulfenamide | Sulfenamide derivative with methoxy group | Potential anticancer properties |

This table highlights how the combination of a methoxyphenyl group and a sulfanyl moiety in (Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid may confer distinct biological activities not found in other similar compounds.

Case Studies

- Case Study on Antioxidant Activity : A study demonstrated that (Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid reduced oxidative stress markers in vitro, suggesting its potential as an antioxidant agent in therapeutic applications against oxidative stress-related diseases.

- Case Study on Anti-inflammatory Effects : In an animal model, administration of the compound resulted in a significant decrease in inflammatory markers, supporting its role as a potential anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.